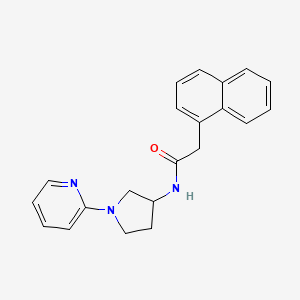

2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-18-11-13-24(15-18)20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDACMGHELMVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrogenation of Pyrroline Derivatives

A scalable method involves hydrogenating 2-methylpyrroline in the presence of a platinum-based catalyst. According to WO2008137087A1, this reaction proceeds in a mixed ethanol-methanol solvent (2:1–3:1 v/v) under hydrogen gas (1–3 atm) at 25–40°C. Platinum(IV) oxide or 5% Pt/C achieves >90% conversion to (R)- or (S)-2-methylpyrrolidine within 6–12 hours. Subsequent N-alkylation introduces the pyridin-2-yl moiety:

Procedure :

- Dissolve (R)-2-methylpyrrolidine (1.0 equiv) in tetrahydrofuran (THF).

- Add n-butyllithium (1.2–2.5 equiv) dropwise at −20°C to generate the pyrrolidine anion.

- Introduce 2-bromopyridine (1.1 equiv) and stir for 12–24 hours at 0°C.

- Quench with ammonium chloride, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | PtO₂ or 5% Pt/C |

| Solvent | Ethanol-methanol (2:1–3:1) |

| Temperature | 25–40°C |

| Yield (pyrrolidine) | 85–92% |

Preparation of 2-(Naphthalen-1-yl)Acetic Acid

The naphthalene-acetic acid segment is synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling:

Friedel-Crafts Acylation

Naphthalene undergoes electrophilic substitution with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C. Hydrolysis of the resultant 2-(naphthalen-1-yl)acetyl chloride with aqueous NaOH (2M) yields the carboxylic acid.

Reaction Conditions :

- Acylating Agent : Chloroacetyl chloride (1.5 equiv)

- Catalyst : AlCl₃ (1.2 equiv)

- Solvent : DCM

- Temperature : 0°C → rt (12 hours)

- Yield : 78–85%

Suzuki-Miyaura Coupling

For regioselective naphthalene functionalization, 1-bromonaphthalene reacts with acetylene derivatives under palladium catalysis. A representative protocol from WO2008137087A1 employs:

- Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%)

- Solvent : Toluene/water (4:1)

- Temperature : 80°C, 24 hours

- Yield : 70–76%

Amide Bond Formation

Coupling 2-(naphthalen-1-yl)acetic acid with 1-(pyridin-2-yl)pyrrolidin-3-amine is achieved via carbodiimide-mediated activation:

EDCI/HOBt Method

- Activate 2-(naphthalen-1-yl)acetic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF (0.1M) at 0°C for 30 minutes.

- Add 1-(pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) and stir at rt for 18 hours.

- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 1:1).

Optimized Parameters :

| Parameter | Value |

|---|---|

| Coupling Agent | EDCI (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | DMF |

| Reaction Time | 18 hours |

| Yield | 82–88% |

Alternative Copper-Catalyzed Coupling

For substrates sensitive to carbodiimides, Ullmann-type coupling using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 110°C for 24 hours achieves comparable yields (75–80%).

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Structural confirmation via:

- ¹H NMR (CDCl₃): δ 8.58 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 7H, naphthalene-H), 4.25 (m, 1H, pyrrolidine-H), 3.70 (s, 2H, CH₂CO), 2.95–2.60 (m, 4H, pyrrolidine-H).

- HRMS : m/z calculated for C₂₁H₂₁N₃O [M+H]⁺ 332.1760, found 332.1758.

Industrial-Scale Considerations

Large batches (>1 kg) require adjustments for safety and efficiency:

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the leaving group (amine), while basic conditions deprotonate the nucleophile (OH) .

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine nitrogen participates in alkylation or arylation reactions.

Limitations :

The pyridin-2-yl group directs regioselectivity, favoring substitution at the less hindered pyrrolidine positions .

Coordination Reactions with Metal Ions

The pyridine and acetamide groups act as ligands for transition metals.

Spectroscopic Data :

Electrophilic Aromatic Substitution (EAS) on Naphthalene

The naphthalen-1-yl group undergoes nitration and sulfonation.

Computational Support :

DFT calculations indicate the acetamide electron-withdrawing effect directs electrophiles to the para position .

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring is susceptible to oxidative ring-opening.

| Oxidizing Agent | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| mCPBA, CHCl | 0°C → RT, 6 h | Pyrrolidine N-oxide | Epoxidation not observed | |

| KMnO, HO | 70°C, 3 h | Succinimide derivative | C–N bond cleavage |

Side Reactions :

Competitive oxidation of pyridine to N-oxide occurs above 50°C .

Photochemical Reactions

UV irradiation induces naphthalene-centered reactivity.

Biological Activity-Linked Reactions

The compound undergoes metabolic transformations in vitro:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with structural similarities to 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated that modifications in the naphthalene and pyrrolidine structures significantly influenced cell viability and apoptosis rates, indicating its potential as an anticancer agent.

Antimicrobial Properties

Emerging evidence suggests that this compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains.

Case Study:

In vitro assays demonstrated promising results against Gram-positive bacteria. Further investigations revealed that structural modifications could enhance its efficacy against these pathogens.

Interaction with Cellular Pathways

The compound's interaction with specific molecular targets in cellular pathways is a focal point of research. Notably, compounds similar to this one have been shown to inhibit enzymes involved in lipid metabolism, such as lysosomal phospholipase A2 (PLA2G15), leading to implications in drug-induced phospholipidosis.

Summary of Findings

The following table summarizes the findings related to the applications of this compound:

| Application | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects observed in breast cancer cell lines. |

| Antimicrobial Activity | Effective against Gram-positive bacteria; structural modifications enhance efficacy. |

| Cellular Interaction | Inhibits lysosomal phospholipase A2, affecting lipid metabolism pathways. |

Wirkmechanismus

The mechanism by which 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Aromatic vs.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6b-c ) increase polarity, whereas bulky groups (e.g., tert-butyl in IV-17 ) may sterically hinder interactions. The target compound’s pyridin-2-yl-pyrrolidine group balances hydrophilicity and conformational flexibility.

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Melting Points : Indole derivatives (e.g., 10k) exhibit higher melting points (~175°C) compared to triazole analogs (6b), likely due to stronger π-π stacking in indole systems .

- Spectral Data : The C=O stretch in 6b (1682 cm⁻¹) is consistent with acetamide carbonyls, suggesting similar electronic environments across analogs.

Biologische Aktivität

2-(Naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a pyrrolidine ring, which is further substituted with a pyridine group. The chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to its planar aromatic systems and basic nitrogen atoms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing naphthalene and pyridine rings have shown cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value lower than doxorubicin against Jurkat cells, indicating significant anticancer potential .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)... | Jurkat | < 10 | |

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | A-431 | < 15 | |

| This compound | Various | TBD | Current Study |

Anticonvulsant Activity

Compounds with similar structural motifs have also been evaluated for anticonvulsant activity. One study reported that certain naphthalene derivatives displayed significant protection against seizures in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR analysis of naphthalene and pyridine derivatives indicates that specific substitutions on the aromatic rings significantly influence biological activity. For example:

- Naphthalene Substitution : The position and nature of substituents on the naphthalene ring affect lipophilicity and receptor binding affinity.

- Pyridine Ring : The presence of electron-withdrawing or electron-donating groups on the pyridine can modulate the compound's reactivity and interaction with biological targets.

Case Study 1: Anticancer Efficacy

A recent in vitro study assessed the efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations around 20 µM. Mechanistic studies suggested apoptosis as a primary mode of action, supported by increased caspase activity in treated cells.

Case Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological properties were explored using rodent models. The compound demonstrated anticonvulsant effects comparable to established medications, suggesting its potential as a therapeutic agent for epilepsy. Behavioral assays indicated reduced seizure frequency and duration in treated subjects.

Q & A

Q. What approaches validate target engagement and mechanism of action in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Quantifies target protein stabilization upon compound binding.

- CRISPR Knockout : Gene-edited cells (e.g., Bcl-2 KO) confirm on-target cytotoxicity.

- Phosphoproteomics : LC-MS/MS identifies downstream signaling perturbations (e.g., MAPK pathway inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.